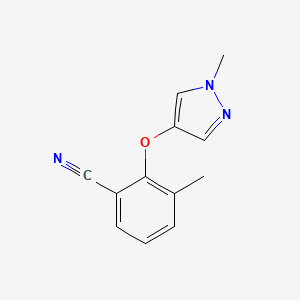
N-ethyl-3,4-dihydro-1H-isochromen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,4-dihydro-1H-isochromen-4-amine, also known as Tandospirone, is a small molecule drug that belongs to the azapirone class of anxiolytics. It was first discovered in the 1980s and has been extensively studied for its therapeutic potential in the treatment of anxiety disorders. Tandospirone is a selective partial agonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, cognition, and behavior.
Mecanismo De Acción
N-ethyl-3,4-dihydro-1H-isochromen-4-amine exerts its therapeutic effects by selectively binding to and activating the serotonin 5-HT1A receptor, which is widely distributed throughout the central nervous system. This activation leads to the release of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior. N-ethyl-3,4-dihydro-1H-isochromen-4-amine also modulates the activity of various ion channels and intracellular signaling pathways, which further contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. It has also been shown to increase neurogenesis in the hippocampus, which is a key brain region involved in learning and memory. In addition, N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has several advantages for lab experiments, including its high selectivity for the serotonin 5-HT1A receptor, its well-established pharmacokinetic profile, and its low toxicity. However, N-ethyl-3,4-dihydro-1H-isochromen-4-amine also has several limitations, including its relatively low potency and efficacy compared to other anxiolytic drugs, its narrow therapeutic window, and its potential for drug-drug interactions.
Direcciones Futuras
There are several future directions for the research and development of N-ethyl-3,4-dihydro-1H-isochromen-4-amine, including the investigation of its potential in combination with other drugs, the development of more potent and selective analogs, and the exploration of its therapeutic potential in other neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of N-ethyl-3,4-dihydro-1H-isochromen-4-amine and to identify potential biomarkers for its therapeutic effects.
Métodos De Síntesis
N-ethyl-3,4-dihydro-1H-isochromen-4-amine can be synthesized using a variety of methods, including the reduction of 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid and the cyclization of 4-(2-pyrimidinyl)-1,2,3,6-tetrahydropyridine. However, the most commonly used method involves the condensation of 2-(2-aminoethyl)phenol with ethyl acetoacetate, followed by cyclization with formaldehyde and reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, such as generalized anxiety disorder, social anxiety disorder, and panic disorder. It has also been investigated for its potential in the treatment of depression, schizophrenia, and cognitive impairment. In addition, N-ethyl-3,4-dihydro-1H-isochromen-4-amine has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties.
Propiedades
IUPAC Name |
N-ethyl-3,4-dihydro-1H-isochromen-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-12-11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHVAFROPKOTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1COCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3,4-dihydro-1H-isochromen-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)





![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)
